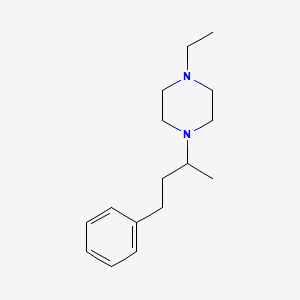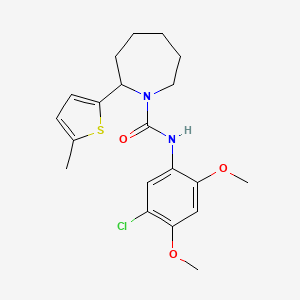
1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine, also known as EMPP, is a chemical compound that belongs to the class of piperazine derivatives. EMPP has been studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action. In
作用機序
The mechanism of action of 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and the dopamine transporter. 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of psychoactive effects, including euphoria, increased energy, and heightened mood. 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has also been found to have analgesic properties, reducing pain perception in animal models.
実験室実験の利点と制限
1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively target specific receptors and transporters in the brain. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine.
将来の方向性
There are several potential future directions for research on 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine. One area of interest is its potential as a treatment for neurological and psychiatric disorders, such as depression, anxiety, and addiction. 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine may also have applications in the field of pain management, as well as in the study of the brain and its various functions. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine.
合成法
The synthesis of 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine involves the reaction of 1-methyl-3-phenylpropylamine with ethyl chloroformate and piperazine in the presence of a base. The resulting product is purified through recrystallization to obtain 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine in high yield and purity.
科学的研究の応用
1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and neurotransmitter release. 1-ethyl-4-(1-methyl-3-phenylpropyl)piperazine has also been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
特性
IUPAC Name |
1-ethyl-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-17-11-13-18(14-12-17)15(2)9-10-16-7-5-4-6-8-16/h4-8,15H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLFARSZKCDJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)

![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)